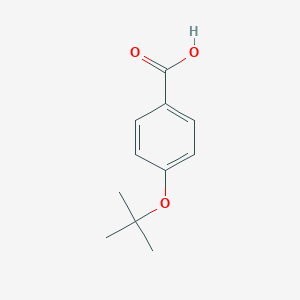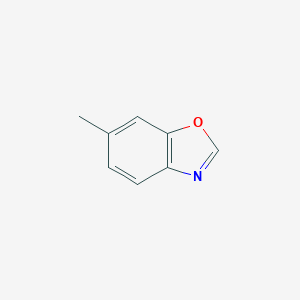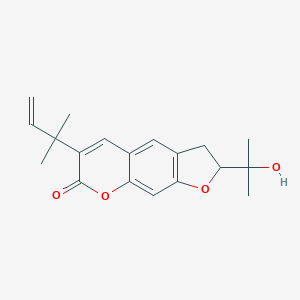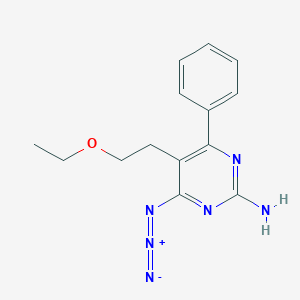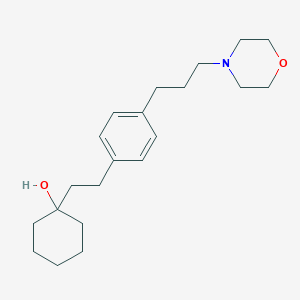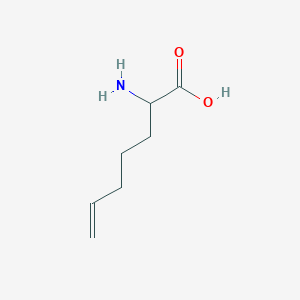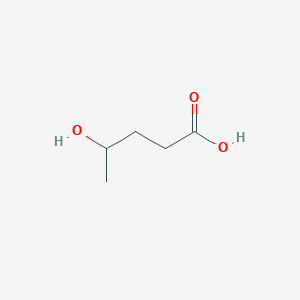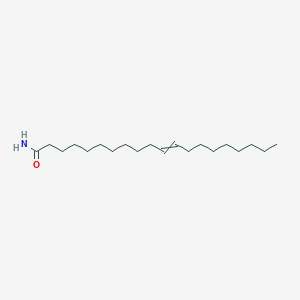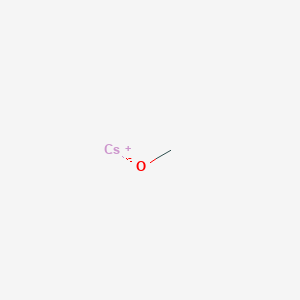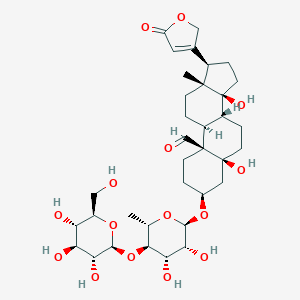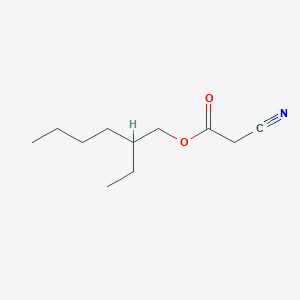
2-Ethylhexyl cyanoacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Ethylhexyl cyanoacetate and related compounds involves various chemical reactions, including coupling reactions catalyzed by Ruthenium complexes and reactions with cyanoacetamide. These processes yield moderate to high yields of the target compounds under specific conditions, demonstrating the compound's accessibility for further chemical applications (Seino et al., 2017); (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography and Density Functional Theory (DFT) calculations has provided insights into the molecular structure of 2-Ethylhexyl cyanoacetate derivatives. These analyses reveal structural distortions and isomer separations that are crucial for understanding the compound's chemical behavior and reactivity (Seino et al., 2017).
Chemical Reactions and Properties
2-Ethylhexyl cyanoacetate participates in various chemical reactions, including condensation, cyclocondensation, and rearrangement reactions. These reactions lead to the formation of diverse compounds with potential applications in different chemical fields. The reactions often exhibit good yields and demonstrate the compound's reactivity and potential for functional group transformations (Chaimbault et al., 1999); (Talapatra, 1999).
Physical Properties Analysis
The physical properties of 2-Ethylhexyl cyanoacetate derivatives, including melting points, boiling points, and solubility, are determined by their specific molecular structures. These properties are essential for understanding the compound's behavior in various chemical environments and for optimizing its use in synthesis and other applications.
Chemical Properties Analysis
2-Ethylhexyl cyanoacetate exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, including those leading to nitrile and pyrrole derivatives, highlights its reactivity and versatility. The compound's chemical properties are crucial for its application in synthesizing complex organic molecules (Dawadi & Lugtenburg, 2011); (Zheng, Yu, & Shen, 2012).
Aplicaciones Científicas De Investigación
Life Cycle Assessments
2-Ethylhexyl cyanoacetate is used in life cycle assessments (LCA) of products . LCA is a methodology for assessing the environmental impacts associated with all the stages of the life-cycle of a commercial product, process, or service .
Method of Application
In the context of LCA, 2-Ethylhexyl cyanoacetate is used as a reactant in the synthesis of octocrylene . The approach to model chemicals in LCA consists of four steps: general research on the chemical and the synthesis processes, setting up the reaction equations, researching the required thermal energy, and modeling of the dataset .
Results
By modeling chemicals with this approach, previously unknown environmental impacts of chemicals and products containing them can be determined .
Chemical Synthesis
2-Ethylhexyl cyanoacetate is used as a starting material in chemical synthesis .
Method of Application
It is an ester formed by the Knoevenagel condensation of 2-ethylhexyl cyanoacetate with benzophenone . This reaction is typically carried out in a suitable solvent at elevated temperatures .
Results
The product of this reaction, octocrylene, is a viscous, oily liquid that is clear and colorless . It is used as an ingredient in sunscreens and cosmetics .
Pharmaceutical Research
In pharmaceutical research, 2-Ethylhexyl cyanoacetate is used in the synthesis of highly substituted tetrahydroquinolines .
Method of Application
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate is reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Results
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Environmental Science
2-Ethylhexyl cyanoacetate is used in environmental science, specifically in life cycle assessments (LCA) of chemicals .
Method of Application
The approach to model chemicals in LCA consists of four steps: general research on the chemical and the synthesis processes, setting up the reaction equations, researching the required thermal energy, and modeling of the dataset .
Results
By modeling chemicals with this approach, previously unknown environmental impacts of chemicals and products containing them can be determined .
Agriculture
While there isn’t specific information available on the use of 2-Ethylhexyl cyanoacetate in agriculture, its derivative, Ethyl cyanoacetate, is known to be a versatile synthetic building block for a variety of functional and pharmacologically active substances . It’s plausible that 2-Ethylhexyl cyanoacetate could have similar applications in the synthesis of agricultural chemicals.
Industrial Applications
2-Ethylhexyl cyanoacetate is known for its versatile applications and uncompromised purity. It finds utility in the manufacturing of adhesives, resins, plasticizers, and production of paints, varnishes, coatings, etc .
Safety And Hazards
Propiedades
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl cyanoacetate | |
CAS RN |
13361-34-7 | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13361-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


